(2-Methylpyrimidin-5-yl)methanol
Overview
Description
(2-Methylpyrimidin-5-yl)methanol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
A study by Cramer et al. (1997) focused on the reflux of thiamin derivatives, including compounds related to (2-Methylpyrimidin-5-yl)methanol, to produce various crystalline structures. These structures were analyzed using X-ray diffraction techniques, highlighting the potential of this compound derivatives in crystallography and structural chemistry (Cramer et al., 1997).
Photonic Processes in Chemistry
Research by Castellano et al. (1974) investigated the formation of semiquinone radicals through ultraviolet irradiation of pyrimidine and its methylated derivatives in methanol. This study suggests potential applications in photochemistry and understanding of photonic processes in organic molecules (Castellano et al., 1974).
Complex Formation and Ligational Properties
Rodríguez et al. (2003) explored the reaction of methylpyrimidine derivatives with dimethylthallium(III) hydroxide, leading to complex compounds. This research provides insights into the ligational behavior of pyrimidine compounds, which could be relevant for the synthesis of complex molecular structures (Rodríguez et al., 2003).
Ultraviolet Irradiation Effects
A study by Nasielski et al. (1972) showed that UV irradiation of certain bromopyrimidine compounds in methanol leads to various chemical transformations. This indicates the potential use of this compound derivatives in photochemical reactions (Nasielski et al., 1972).
Chemical Synthesis and Medicinal Chemistry
Lei-ming (2012) documented the synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate in the production of anticancer drugs, from compounds including this compound derivatives. This highlights its role in pharmaceutical synthesis (Guo Lei-ming, 2012).
Catalytic Reactions
Yamanaka (1959) described the catalytic reduction of 4-benzyloxy-6-methylpyrimidine 1-oxide in methanol. The study provides insight into the catalytic properties of pyrimidine derivatives, which could be relevant for industrial chemical processes (Yamanaka, 1959).
Green Chemistry Approaches
Obora (2014) discussed α-alkylation reactions using alcohols, including methanol, with emphasis on substrates like methylpyrimidines. This review highlights the role of green chemistry in the development of sustainable chemical processes (Obora, 2014).
Fluorescence Quenching Studies
Maimaiti and Maimaitiyiming (2020) synthesized different methylpyrimidine ring copolymers and studied their interaction with aluminum ions, suggesting potential applications in sensor technology (Maimaiti & Maimaitiyiming, 2020).
Chemical Characterization and Applications
Percino et al. (2005) synthesized and characterized a compound from the condensation of this compound, providing valuable information on its molecular structure and potential applications in chemistry (Percino et al., 2005).
Novel Synthesis Routes and Drug Discovery
Chrovian et al. (2018) developed a novel synthesis route for P2X7 antagonists, including derivatives of this compound, highlighting its potential in drug discovery and medicinal chemistry (Chrovian et al., 2018).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Properties
IUPAC Name |
(2-methylpyrimidin-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-7-2-6(4-9)3-8-5/h2-3,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBMGFDJYBEWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562988 | |
Record name | (2-Methylpyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2239-83-0 | |
Record name | (2-Methylpyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.